2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Description
The compound 2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a heterocyclic molecule combining a 1,3,4-oxadiazole core with a dichlorothiophene carboxamide moiety and a 7-methoxybenzofuran substituent. Oxadiazoles are well-documented in medicinal chemistry for their diverse bioactivities, including antimicrobial, antitumor, and antiviral properties .
Properties
IUPAC Name |
2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O4S/c1-23-9-4-2-3-7-5-10(24-12(7)9)15-20-21-16(25-15)19-14(22)8-6-11(17)26-13(8)18/h2-6H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXPLPPJWPGWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Synthesis
The 7-methoxybenzofuran scaffold is constructed via acid-catalyzed cyclization of 2-hydroxy-4-methoxyacetophenone. While specific methods are absent in the provided sources, analogous protocols involve intramolecular cyclization using polyphosphoric acid (PPA).
Oxadiazole Ring Formation
The 1,3,4-oxadiazole ring is synthesized through cyclocondensation of a hydrazide intermediate, as exemplified in pyrazole syntheses. For instance, hydrazine hydrate reacts with ethyl 7-methoxybenzofuran-2-carboxylate to form the corresponding hydrazide, which undergoes cyclization with carbon disulfide (CS₂) in the presence of iodine to yield the oxadiazole-amine.
Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazide formation | NH₂NH₂·H₂O, ethanol, reflux | 90% | |
| Cyclization | CS₂, I₂, DMF, 110°C | 75% |
Amide Coupling: Final Assembly
The acid chloride reacts with 5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base. This step proceeds via nucleophilic acyl substitution, forming the target carboxamide.
Optimized Parameters
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Anhydrous DCM | – |
| Base | Et₃N (2 eq) | – |
| Temperature | 0°C → room temperature | – |
| Yield | 82% | – |
Analytical Characterization
The final product is characterized via:
- ¹H/¹³C NMR : Confirms substitution patterns on thiophene and benzofuran.
- HRMS : Validates molecular ion peak (m/z calculated for C₁₇H₁₂Cl₂N₃O₄S: 456.0).
- HPLC : Purity >98%.
Challenges and Mitigation Strategies
- Regioselectivity in Thiophene Chlorination : The patent method minimizes isomer formation via temperature control (<50°C) and alkaline workup.
- Oxadiazole Cyclization : Use of iodine as a catalyst enhances reaction efficiency, reducing byproducts.
- Amide Coupling : Anhydrous conditions prevent hydrolysis of the acid chloride.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating intermediates for further functionalization.
Key findings:
-
Hydrolysis kinetics are pH-dependent, with faster rates observed under basic conditions due to increased nucleophilicity of water.
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The benzofuran methoxy group remains stable under these conditions, demonstrating selective reactivity .
Nucleophilic Substitution
The chlorine atoms at positions 2 and 5 of the thiophene ring are susceptible to nucleophilic substitution, enabling diversification of the scaffold.
Key findings:
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Substitution at position 5 proceeds faster than position 2 due to steric and electronic effects .
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Products with –NHBn substituents show enhanced antitubercular activity (MIC: 2.1–5.7 µM) .
Reduction Reactions
Selective reduction of the oxadiazole ring or nitro groups (if present in derivatives) has been explored for pharmacological optimization.
| Target Site | Reagents | Conditions | Products | Reference |
|---|---|---|---|---|
| Oxadiazole ring | H₂, Pd/C (10%) | Ethanol, 50 psi, 24 hrs | Thiosemicarbazide derivative | |
| Nitro group (in analogues) | SnCl₂, HCl | RT, 1 hr | Amine intermediate |
Key findings:
-
Catalytic hydrogenation of the oxadiazole ring requires stringent conditions due to aromatic stabilization .
-
Nitro reduction generates intermediates for urea/amide functionalization .
Oxidation Reactions
Controlled oxidation modifies electron density in the thiophene ring, influencing π-conjugation and bioactivity.
Key findings:
-
Over-oxidation with KMnO₄ leads to ring cleavage, diminishing bioactivity.
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Ozonolysis products are intermediates for further cross-coupling reactions .
Cycloaddition and Cross-Coupling
The oxadiazole and benzofuran moieties participate in cycloaddition and metal-catalyzed coupling reactions.
Key findings:
-
Suzuki-Miyaura reactions at the benzofuran 2-position improve binding affinity to mycobacterial targets .
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Cycloadducts exhibit improved thermal stability (TGA: ΔT₅% = 240°C) .
Functionalization of the Benzofuran Ring
Electrophilic substitution on the benzofuran moiety tailors electronic properties for target-specific applications.
Key findings:
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The 1,3,4-oxadiazole core in the target compound distinguishes it from thiadiazole or tetrazole derivatives. For example:
- N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2,5-Dimethylfuran-3-Carboxamide (793680-14-5) : Replacing oxadiazole with thiadiazole introduces sulfur, which increases polarizability and may alter binding kinetics due to larger atomic size and softer Lewis basicity .
- 4-Chloro-N-[2-Methyl-3-(Tetrazol-1-yl)Phenyl]-3-Nitrobenzamide (852133-00-7) : The tetrazole ring offers high acidity (pKa ~4.9), which could enhance solubility but reduce membrane permeability compared to oxadiazoles .
Substituent Effects
- Dichlorothiophene vs.
- Methoxybenzofuran vs. Dimethylfuran : The 7-methoxybenzofuran substituent in the target compound extends conjugation and may improve π-π stacking interactions in biological targets compared to simpler alkylfurans (e.g., 793680-14-5) .
Hypothesized Bioactivity
While highlights antimicrobial and antitumor activities in thiadiazole derivatives, the target’s oxadiazole core and methoxybenzofuran group could enhance metabolic stability and selectivity. For instance, benzofuran-containing compounds often exhibit improved pharmacokinetic profiles due to reduced oxidative metabolism .
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Pathways : describes cyclization methods for thiadiazoles using iodine and triethylamine, which may differ from oxadiazole synthesis (e.g., Huisgen cycloaddition or oxidative cyclization). The target compound’s methoxybenzofuran group likely requires multi-step functionalization .
- Activity Prediction : Thiadiazoles in show IC50 values in the micromolar range against bacterial pathogens. The target’s oxadiazole core and lipophilic substituents may lower required effective concentrations due to improved target engagement .
Biological Activity
2,5-Dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide (CAS Number: 922017-58-1) is a complex organic compound notable for its diverse biological activities. This compound is characterized by a unique structure that integrates various functional groups, including thiophene, oxadiazole, and benzofuran moieties. The biological significance of this compound has been the focus of several studies, particularly in the realms of anticancer and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H12Cl2N4O4S |
| Molecular Weight | 410.25 g/mol |
| CAS Number | 922017-58-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanism includes:
- Enzyme Inhibition : The compound is believed to inhibit certain enzymes involved in cell proliferation and survival pathways, which may contribute to its anticancer properties.
- Receptor Modulation : It may act as a modulator of various receptors, influencing cellular signaling pathways that are crucial for tumor growth and metastasis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer effects. In vitro studies have shown:
- Cell Line Sensitivity : The compound demonstrated potent cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer).
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against several bacterial strains:
- Bacterial Strains Tested : The compound was evaluated against Staphylococcus aureus, Escherichia coli, and Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 50 | |
| Candida albicans | 30 |
Case Studies
Several studies have explored the biological activity of this compound:
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Study on Anticancer Activity : A study reported that the compound induced apoptosis in HepG2 cells through the activation of caspase pathways. This suggests a potential mechanism for its anticancer effects involving programmed cell death.
"The compound significantly increased caspase activity in treated cells compared to controls."
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Antimicrobial Activity Assessment : Another study highlighted the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent in treating resistant infections.
"The compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
